molecular formula C11H15NO B263435 N-(3,4,5-Trimethylphenyl)acetamide

N-(3,4,5-Trimethylphenyl)acetamide

Cat. No.: B263435
M. Wt: 177.24 g/mol
InChI Key: AYPHGQFINZMFCT-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with methyl groups at the 3-, 4-, and 5-positions. The compound’s structure comprises an acetamide group (-NH-CO-CH3) attached to a tri-methylated aromatic ring, which influences its electronic and steric properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3,4,5-trimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13)

InChI Key

AYPHGQFINZMFCT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=C1C)C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences

The position and type of substituents on the phenyl ring significantly impact molecular geometry and crystal packing. Key analogs include:

Compound Name Substituent Positions Substituent Type Molecular Formula Space Group Unit Cell Parameters (Å, °) Mean C-C Bond Length (Å) Notable Features
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) 2,4,6 Methyl C11H15NO P-1 a=7.12, b=9.34, c=10.45 1.382–1.400 Symmetric substitution; one molecule per asymmetric unit
N-(3,4,5-Trimethylphenyl)acetamide (Hypothetical) 3,4,5 Methyl C11H15NO Asymmetric substitution; steric effects may reduce symmetry
N-(2,4,6-Trichlorophenyl)acetamide (TCPA) 2,4,6 Chloro C8H6Cl3NO P21/c a=8.92, b=12.75, c=14.20 1.370–1.396 Electron-withdrawing substituents; shorter C-C bonds due to Cl electronegativity
N-(3,4,5-Trimethoxyphenyl)acetamide (From ) 3,4,5 Methoxy C12H15NO4 Electron-donating methoxy groups; increased solubility

Key Observations:

  • Substituent Position: The 2,4,6-trimethylphenyl group (TMPA) exhibits symmetric substitution, leading to predictable crystal packing with one molecule per asymmetric unit.
  • Substituent Type: Methyl groups (electron-donating) increase electron density on the aromatic ring, enhancing resonance stabilization of the amide group. Chloro substituents (e.g., TCPA) withdraw electron density, shortening C-C bonds (1.370–1.396 Å vs. 1.382–1.400 Å in TMPA) and altering reactivity .

Electronic and Steric Effects

  • Steric Hindrance: The 2,4,6-trimethyl substitution creates significant steric hindrance around the amide group, limiting rotational freedom.
  • Hydrogen Bonding: In TMPA, the amide group forms intermolecular hydrogen bonds (N-H···O=C), stabilizing the crystal lattice. The 3,4,5-substituted analog may exhibit weaker hydrogen bonding due to asymmetric packing, though experimental data are needed for confirmation .

Research Findings and Data Gaps

  • Crystallographic Data: Structural studies on 2,4,6-trimethylphenyl analogs (TMPA, TMPDCA) reveal distinct bond parameters and packing motifs. For example, TMPDCA (dichloroacetamide) exhibits two molecules per asymmetric unit, highlighting substituent-dependent packing .
  • Theoretical Predictions: The 3,4,5-trimethyl isomer is hypothesized to have a lower melting point than TMPA due to reduced symmetry and weaker intermolecular forces. However, experimental validation is required.

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